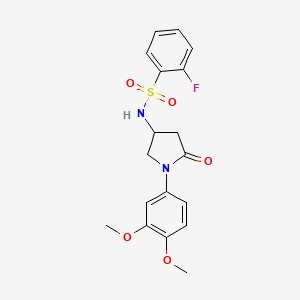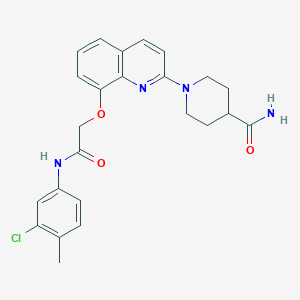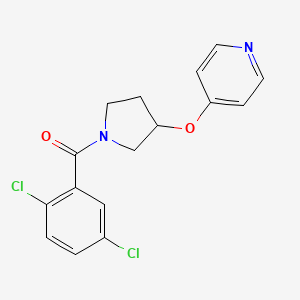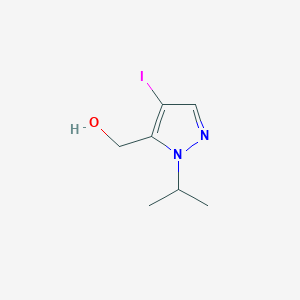![molecular formula C19H16FN3O2S B2471242 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide CAS No. 895784-31-3](/img/structure/B2471242.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Applications
Research has explored the electrochemical and electrochromic properties of polymers and compounds related to thiazole derivatives, highlighting their potential in applications such as organic electronics. For instance, the synthesis of novel donor-acceptor type monomers incorporating thiazole units has shown good electrochemical activity and distinct color-changing properties under different electrical potentials, indicating their potential use in electrochromic devices (Hu et al., 2013).
Molecular Interactions and Structural Analysis
Studies on the interaction between fluorinated compounds and o-phenylenediamine have led to the formation of compounds with potential for further chemical modifications, revealing insights into the structural characteristics and reactivity of such molecules (Khudina et al., 2004). Additionally, crystallographic analyses have provided detailed information on the molecular geometry and noncovalent interactions in thiazole derivatives, contributing to our understanding of their stability and reactivity (El-Emam et al., 2020).
Potential Biological Activities
Research into the synthesis and characterization of thiazole derivatives has also hinted at their antimicrobial and antifungal potential. For instance, new derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, suggesting the possibility of developing new antimicrobial agents based on thiazole chemistry (Wardkhan et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-4-5-13(11-14)19-23-16(12-26-19)9-10-21-17(24)18(25)22-15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCMKPYIKZMEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)


![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2471175.png)

![1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)
